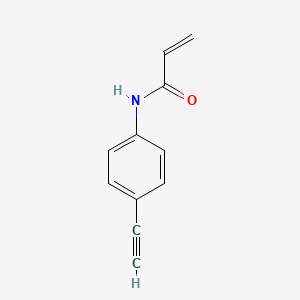
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is a complex organic compound featuring a tetrazole ring linked to a fluorophenyl group and naphthalene sulfonamide. This structure offers potential for various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide can be achieved through several synthetic routes. One common approach involves the formation of the tetrazole ring via a cycloaddition reaction between an azide and a nitrile compound. This is followed by the introduction of the 3-fluorophenyl group through a coupling reaction. The final step involves sulfonylation of the naphthalene ring to form the naphthalene-2-sulfonamide.
Industrial Production Methods
Industrial production methods often use automated flow chemistry to enhance yield and reduce reaction times. Catalysts such as palladium and platinum are employed to facilitate various stages of the reaction, ensuring high efficiency and purity of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Reduction can yield amines or other reduced forms.
Substitution: : Undergoes electrophilic and nucleophilic substitutions at the naphthalene ring or the tetrazole moiety.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: : Using hydrogen in the presence of a palladium catalyst.
Substitution: : Employing reagents like alkyl halides, sulfonyl chlorides, or Grignard reagents under anhydrous conditions.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Primary or secondary amines.
Substitution Products: : Varied, depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactive sites provide versatility for various chemical transformations.
Biology
Biologically, N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide exhibits potential as a biochemical probe due to its ability to bind selectively to certain biomolecules.
Medicine
Medically, research has indicated its potential as a pharmaceutical intermediate. Its unique structure suggests applications in drug development, particularly for designing inhibitors or receptor modulators.
Industry
Industrially, this compound is used in the development of advanced materials, such as polymers and coatings, due to its robust chemical properties and reactivity.
Mécanisme D'action
The mechanism by which N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites, inhibiting their function or altering their activity pathways. The exact pathways can be highly specific, involving complex biochemical interactions at the molecular level.
Comparaison Avec Des Composés Similaires
Compared to similar compounds like benzylsulfonamide and other tetrazole derivatives, N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is distinguished by its unique combination of a fluorophenyl group and a naphthalene sulfonamide structure. This unique structure endows it with distinctive properties, such as higher binding affinity and increased stability.
List of Similar Compounds
Benzylsulfonamide
Phenylsulfonamide
Tetrazole-phenyl derivatives
There you have it—a thorough breakdown of this compound. Fascinating stuff, right?
Propriétés
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2S/c19-15-6-3-7-16(11-15)24-18(21-22-23-24)12-20-27(25,26)17-9-8-13-4-1-2-5-14(13)10-17/h1-11,20H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTGIROTVXJXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=NN=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
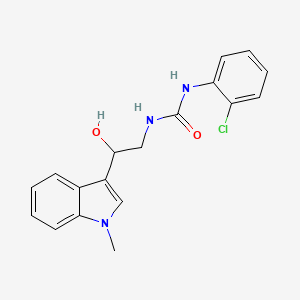
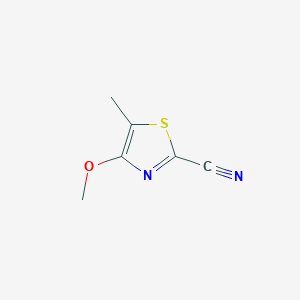
![3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2903761.png)
![(Z)-8-(furan-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2903762.png)

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2903765.png)

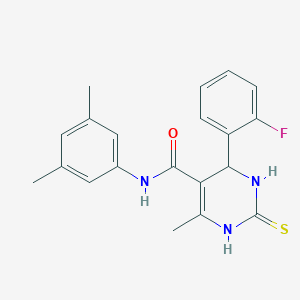
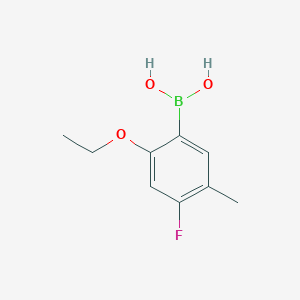

![(Z)-methyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2903775.png)
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2903776.png)

